molecular formula C12H11NO2 B1668338 Carbaryl CAS No. 63-25-2

Carbaryl

Cat. No. B1668338
CAS RN: 63-25-2
M. Wt: 201.22 g/mol
InChI Key: CVXBEEMKQHEXEN-UHFFFAOYSA-N
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Patent
US05621132

Procedure details

To a solution of 1-naphthol (1.44 g, 0.01 mole) and S-methyl ester of N-methylcarbamothioic acid (1.575 g, 0.015 mole) in benzene (6 ml) there was added sodium (0.15 g) and the mixture was refluxed for 20 hrs. The reaction mixture was cooled and washed with water and a cold 5% NaOH solution followed by water and brine and then dried. The removal of solvent afforded the solid which was further purified by crystallization to furnish 1-naphthyl N-methylcarbamate of the formula VII, m.p. 140°-141° C., IR: 3305 (N--H), 1715 (--COO--), 1600, 1540, 770 (aromatic): PMR (CdCl3, 90 MHz), 2.86 (3H, d, J=1Hz, NH--CH3, 5.14 (1H, hr. s, N--H) and 7.17 to 8 (7H, m, aromatic).
Quantity
1.44 g
Type
reactant
Reaction Step One
[Compound]
Name
S-methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.575 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH3:12][NH:13][C:14](=S)[OH:15].[Na]>C1C=CC=CC=1>[CH3:12][NH:13][C:14](=[O:15])[O:11][C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |^1:16|

Inputs

Step One
Name
Quantity
1.44 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Name
S-methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.575 g
Type
reactant
Smiles
CNC(O)=S
Name
Quantity
0.15 g
Type
reactant
Smiles
[Na]
Name
Quantity
6 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 20 hrs
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The removal of solvent
CUSTOM
Type
CUSTOM
Details
afforded the solid which
CUSTOM
Type
CUSTOM
Details
was further purified by crystallization

Outcomes

Product
Name
Type
product
Smiles
CNC(OC1=CC=CC2=CC=CC=C12)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.